molecular formula C11H13NO3 B373743 4-Acetamido-2,6-dimethylbenzoic acid CAS No. 99855-47-7

4-Acetamido-2,6-dimethylbenzoic acid

Cat. No.: B373743
CAS No.: 99855-47-7
M. Wt: 207.23g/mol
InChI Key: KKYBGKFZICNEDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetamido-2,6-dimethylbenzoic acid is an organic compound with the molecular formula C11H13NO3 It is a derivative of benzoic acid, characterized by the presence of acetylamino and dimethyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-2,6-dimethylbenzoic acid typically involves the acetylation of 2,6-dimethyl-aniline followed by carboxylation. One common method includes:

    Acetylation: 2,6-dimethyl-aniline is reacted with acetic anhydride in the presence of a base such as pyridine to form 4-acetylamino-2,6-dimethyl-aniline.

    Carboxylation: The acetylated product is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-2,6-dimethylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetylamino group to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho to the carboxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of 4-amino-2,6-dimethyl-benzoic acid.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-Acetamido-2,6-dimethylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Acetamido-2,6-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamido-2,6-dimethylbenzoic acid: Unique due to its specific substitution pattern on the benzene ring.

    4-Acetylamino-benzoic acid: Lacks the dimethyl groups, leading to different chemical and biological properties.

    2,6-Dimethyl-benzoic acid: Lacks the acetylamino group, affecting its reactivity and applications.

Uniqueness

This compound is unique due to the presence of both acetylamino and dimethyl groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

99855-47-7

Molecular Formula

C11H13NO3

Molecular Weight

207.23g/mol

IUPAC Name

4-acetamido-2,6-dimethylbenzoic acid

InChI

InChI=1S/C11H13NO3/c1-6-4-9(12-8(3)13)5-7(2)10(6)11(14)15/h4-5H,1-3H3,(H,12,13)(H,14,15)

InChI Key

KKYBGKFZICNEDR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1C(=O)O)C)NC(=O)C

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)C)NC(=O)C

Origin of Product

United States

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